Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be represented by the InChI code:1S/C11H14BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6H2,1H3
.
Scientific Research Applications
CRTH2 Receptor Antagonists
Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a reactant in the preparation of CRTH2 receptor antagonists. These antagonists are important in the study of allergic inflammation since CRTH2 is involved in the recruitment of inflammatory cells .
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
This compound is also used in synthesizing inhibitors for IDO, an enzyme that plays a significant role in immune regulation and has been a target for cancer immunotherapy .
Cannabinoid CB1 Receptor Antagonists
Researchers utilize Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate to develop antagonists for the cannabinoid CB1 receptor. These antagonists have potential therapeutic applications in treating obesity and addiction .
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
The compound is a precursor in creating inhibitors for human reticulocyte 15-lipoxygenase-1, an enzyme implicated in various inflammatory diseases .
Antihypertriglyceridemic Agents
It is involved in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides which act as potent antihypertriglyceridemic agents, potentially useful in treating cardiovascular diseases .
Antiproliferative Agents
This chemical serves as a building block for agents that exhibit antiproliferative activity against human leukemia K562 cells, indicating its potential use in cancer research .
Anti-viral Activity
Ethyl 1H-indole-3-carboxylates, closely related to our compound of interest, have shown anti-viral activity against hepatitis C virus (HCV) in cell studies .
Plant Hormone Research
Derivatives of indole like indole-3-acetic acid are significant in plant biology as they are produced by the degradation of tryptophan in higher plants. The compound under discussion may contribute to research into plant hormones and their synthetic analogs .
Future Directions
Mechanism of Action
Target of Action
The compound, also known as “1H-INDOLE-2-CARBOXYLIC ACID, 3-BROMO-4,5,6,7-TETRAHYDRO-7-OXO-, ETHYL ESTER”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 3-bromo-7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)10-8(12)6-4-3-5-7(14)9(6)13-10/h13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVQSFIVYXRDAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=O)CCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442874 |
Source
|
Record name | Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174504-72-4 |
Source
|
Record name | Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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